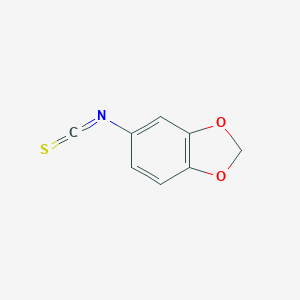

3,4-メチレンジオキシフェニルイソチオシアネート

説明

3,4-Methylenedioxyphenyl isothiocyanate is a compound that has garnered interest due to its unique structure and potential applications in various fields of chemistry and materials science. This molecule features a methylenedioxyphenyl group, which is a common motif in several natural products and pharmaceuticals, attached to an isothiocyanate group known for its reactivity and use in chemical synthesis.

Synthesis Analysis

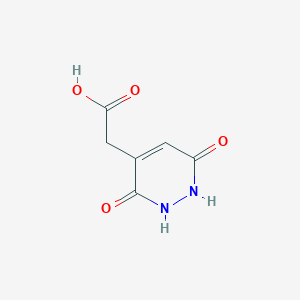

The synthesis of related 3,4-methylenedioxy compounds often involves multi-step reactions starting from piperonaldehyde, demonstrating the complexity and versatility of synthetic routes to incorporate the methylenedioxy motif into various chemical structures. For instance, Han Xue-lian (2007) outlines a synthesis method for 3,4-(methylenedioxy)phenylacetic acid, starting from piperonal aldehyde through a series of reactions, achieving a total yield of 57.0% with purity reaching 98.6% (Han Xue-lian, 2007).

Molecular Structure Analysis

Structural and conformational properties of related compounds have been extensively studied, such as in the work by L. Qiao et al. (2017), where structural characterization and quantum chemical calculations on thiourea derivatives were performed. These studies provide insights into the electronic structure, bonding, and potential reactivity of the molecule (L. Qiao et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving methylenedioxyphenyl compounds and isothiocyanates can lead to a variety of products, depending on the reactants and conditions used. For example, T. Ibata et al. (1992) discuss the formation and reaction of carbonyl ylides with isothiocyanates, highlighting the diverse reactivity and potential applications of these compounds in synthesis (T. Ibata et al., 1992).

科学的研究の応用

化学的性質

“3,4-メチレンジオキシフェニルイソチオシアネート”はイソチオシアネートジオキソール化合物 . 分子式はC8H5NO2S、分子量は179.196 .

プロテオミクス研究

この化合物はプロテオミクス研究に使用されています . プロテオミクスは、特に構造と機能に焦点を当てた、タンパク質の大規模な研究です。この分野は、多くの生物学的プロセスを理解する上で不可欠です。

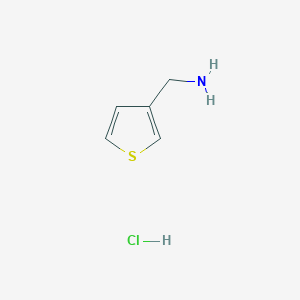

チオフェン誘導体の合成

「3,4-メチレンジオキシフェニルイソチオシアネート」を含むイソチオシアネートは、チオフェン誘導体の合成に使用されてきました . チオフェン誘導体は、医薬品化学、薬理学、農薬化学、材料科学など、さまざまな分野で応用される重要なヘテロ環式化合物です .

抗癌活性

ピリジン-2,6-ビス(3-オキソプロパンニトリル)、フェニルイソチオシアネート、およびα-ハロ化合物の反応により、2,6-ピリジン部分を有する多置換チオフェンが生成されます . 合成されたこれらの化合物は、2つのヒト癌細胞株(HEPG2およびMCF7)に対する抗癌活性をスクリーニングされました .

抗菌性

K2CO3の存在下で、アセチルアセトン、アリールイソチオシアネート、および2-クロロメチル誘導体のワンポット3成分反応により、適切な全体収率でチオフェンが得られました . 合成されたこれらの化合物は、グラム陰性微生物(緑膿菌と大腸菌)に対しては優れた〜良好な活性、グラム陽性菌(黄色ブドウ球菌と枯草菌)に対しては低い活性を示しました

作用機序

Target of Action

Isothiocyanates, the class of compounds to which it belongs, are known to interact with a variety of intracellular targets .

Mode of Action

Isothiocyanates, in general, are known to interact with their targets and induce changes that can lead to various cellular responses .

Biochemical Pathways

Isothiocyanates, including 3,4-Methylenedioxyphenyl isothiocyanate, are derived from the enzymatic hydrolysis of glucosinolates (GSLs). They can affect many biochemical pathways, including those involving cytochrome P450 (CYP) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Result of Action

Isothiocyanates are known to have various effects at the molecular and cellular levels, including modulation of enzyme activity and influence on cell cycle progression .

Safety and Hazards

特性

IUPAC Name |

5-isothiocyanato-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c12-4-9-6-1-2-7-8(3-6)11-5-10-7/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVSPZKAEJHDCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150432 | |

| Record name | 1,3-Benzodioxole, 5-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113504-93-1 | |

| Record name | 1,3-Benzodioxole, 5-isothiocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113504931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxole, 5-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-isothiocyanato-1,3-dioxaindane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

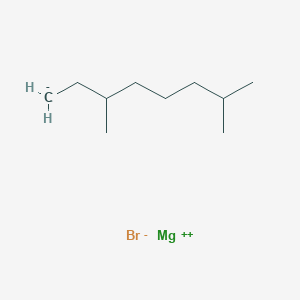

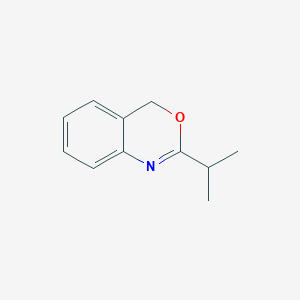

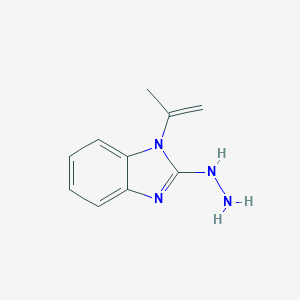

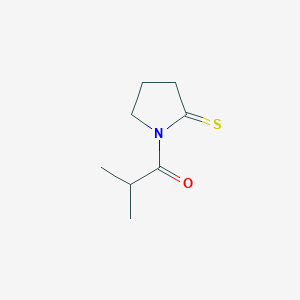

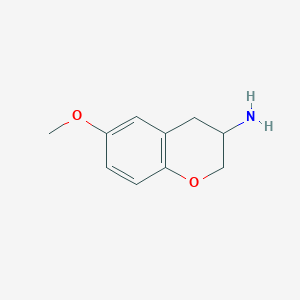

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

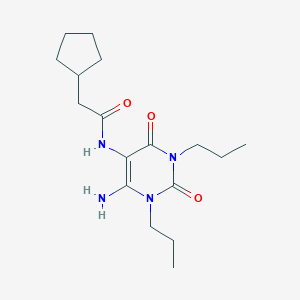

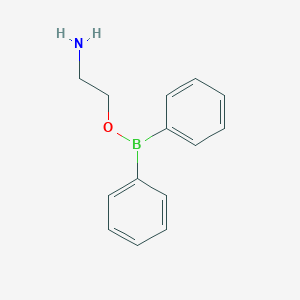

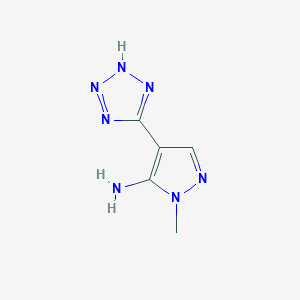

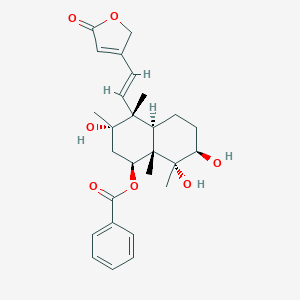

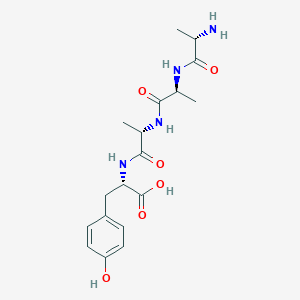

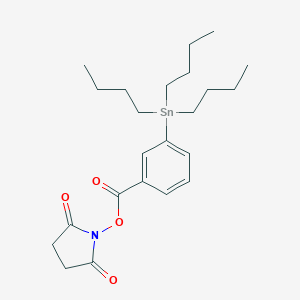

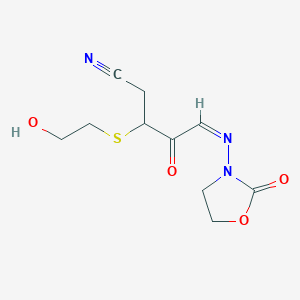

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。